[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride
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Overview
Description
[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both imidazole and pyridine rings, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride typically involves the reaction of 2,4-dimethylimidazole with 4-chloromethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the chloromethyl group, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole or pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced derivatives of the imidazole or pyridine rings.
Scientific Research Applications
[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The imidazole and pyridine rings can bind to metal ions and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 3-Methoxyphenylboronic acid
- 2,6-Pyridinedimethanol
Uniqueness
Compared to similar compounds, [2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
[2-(2,4-dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-8-7-15(9(2)14-8)11-5-10(6-12)3-4-13-11;/h3-5,7H,6,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZYJPVDZSNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C2=NC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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